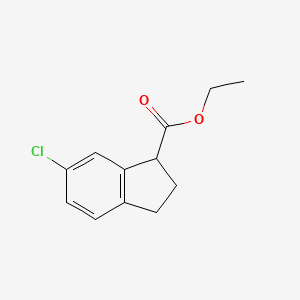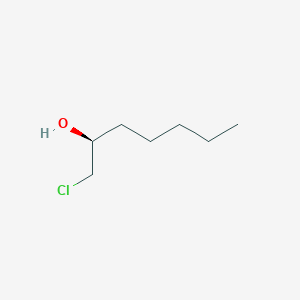
(2S)-1-Chloroheptan-2-OL
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Molecular Recognition and Supramolecular Chemistry
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained through simple chemical and bio-catalytic steps, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids, showcasing the importance of chiral alcohols in supramolecular chemistry. This process allows for the efficient discrimination of isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides through NMR or fluorescence spectroscopy, indicating potential applications in analytical chemistry and drug design (Khanvilkar & Bedekar, 2018).
Nonlinear Optical Properties
The third-order nonlinear optical properties of azo dye 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol have been explored through experimental and theoretical investigations, revealing significant potential applications in optoelectronics and photonics. This study highlights the relevance of complex organic molecules, similar in structural complexity to (2S)-1-Chloroheptan-2-ol, in developing materials with advanced optical functionalities (Sreenath, Joe, & Rastogi, 2018).
Self-Assembly and Supramolecular Structures
Research into the self-assembly of noncyclic bis-D- and L-tripeptides into tubular constructs demonstrates the utility of chiral alcohols in forming complex supramolecular architectures. These structures have implications for materials science and nanotechnology, illustrating the role of molecular chirality and hydrogen bonding in constructing higher-order assemblies (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).
Hydrogen Bonding and Molecular Structure
Studies on intramolecular hydrogen bonding in chiral alcohols, such as the analysis of the microwave spectrum of chloropropanols, provide insight into the structural dynamics and interactions of molecules similar to (2S)-1-Chloroheptan-2-ol. These findings contribute to our understanding of molecular conformation and its impact on physical properties (Goldstein, Snow, & Howard, 2006).
Catalysis and Synthetic Chemistry
The use of chromium vinylidene carbenoids for the stereospecific synthesis of (Z)-2-chloroalk-2-en-1-ols from a wide variety of aldehydes showcases the application of chiral alcohols in catalysis and synthetic organic chemistry. This methodology provides a versatile approach to synthesizing important intermediates for pharmaceuticals and agrochemicals (Barma, Baati, Valleix, Mioskowski, & Falck, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-1-chloroheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHTJPTRQIWDY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508578 | |
| Record name | (2S)-1-Chloroheptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-Chloroheptan-2-OL | |
CAS RN |
81007-64-9 | |
| Record name | (2S)-1-Chloroheptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)


![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)
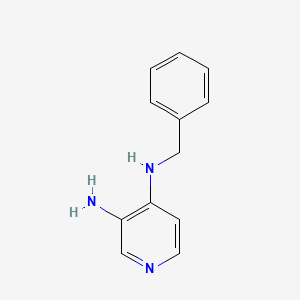
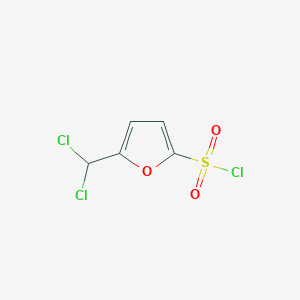
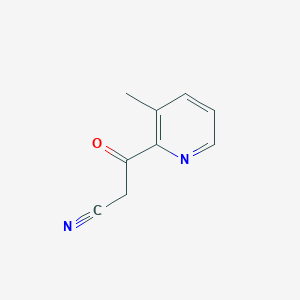
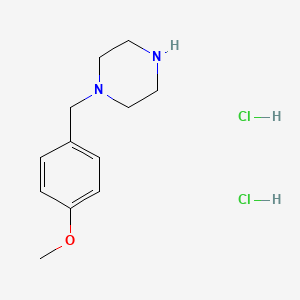

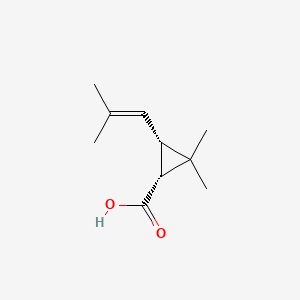
![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)
